molecular formula C17H21N9O B2548081 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide CAS No. 2034583-00-9

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide

Cat. No.: B2548081
CAS No.: 2034583-00-9
M. Wt: 367.417
InChI Key: DUVUKPMJKUOORD-UHFFFAOYSA-N
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Description

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a complex organic compound that features multiple heterocyclic rings, including pyrazole, pyrimidine, and triazole. These structural elements are often associated with significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the pyrimidine ring. Common reagents used in these reactions include methylating agents like methyl iodide or methyl bromide, and coupling agents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in research .

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O/c1-12-5-13(2)26(23-12)16-6-15(20-10-21-16)24-7-14(8-24)17(27)19-3-4-25-11-18-9-22-25/h5-6,9-11,14H,3-4,7-8H2,1-2H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUKPMJKUOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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